1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both imidazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 2-chlorothiophene with imidazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by nucleophilic substitution with 2-chlorothiophene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Shares a similar thiophene moiety but has a thiazole ring instead of an imidazole ring.
1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClN3S |
---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
1-[(2-chlorothiophen-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8ClN3S/c9-7-6(1-4-13-7)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11) |
InChI Key |
ARRKLACEAMEMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CN2C=CN=C2N)Cl |
Origin of Product |
United States |
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